molecular formula C17H19Cl2N3O2 B12183980 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B12183980
M. Wt: 368.3 g/mol
InChI Key: HNIHDSJADDMBOI-UHFFFAOYSA-N
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Description

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a pyrazolyl group through a propanamide linkage. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorocyclopropyl group: This step involves the chlorination of cyclopropane using reagents like chlorine gas or dichlorocarbene.

    Attachment to the phenoxy ring: The dichlorocyclopropyl group is then attached to a phenol derivative through an etherification reaction, often using a base like potassium carbonate.

    Formation of the propanamide linkage: The phenoxy compound is reacted with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.

    Introduction of the pyrazolyl group: The final step involves the reaction of the intermediate with a pyrazole derivative, typically under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorocyclopropyl or phenoxy groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate
  • 2-[4-(tert-butyl)phenoxy]-2-methylpropanoic acid
  • 2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Uniqueness

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methyl-1H-pyrazol-4-yl)propanamide stands out due to its unique combination of the dichlorocyclopropyl and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19Cl2N3O2

Molecular Weight

368.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C17H19Cl2N3O2/c1-16(2,15(23)21-12-9-20-22(3)10-12)24-13-6-4-11(5-7-13)14-8-17(14,18)19/h4-7,9-10,14H,8H2,1-3H3,(H,21,23)

InChI Key

HNIHDSJADDMBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CN(N=C1)C)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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